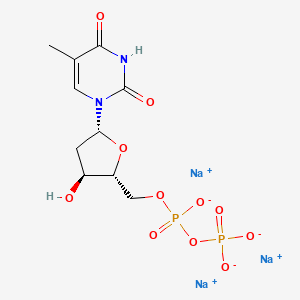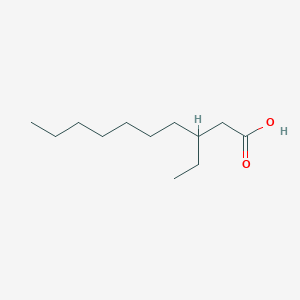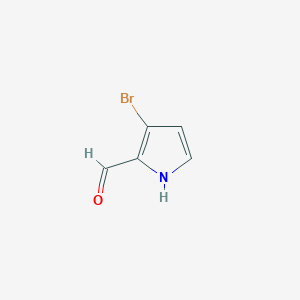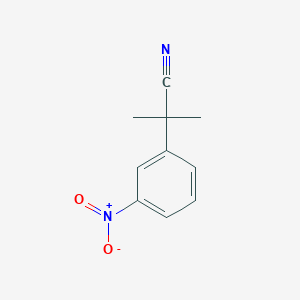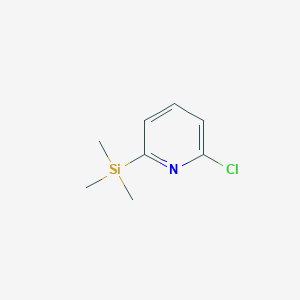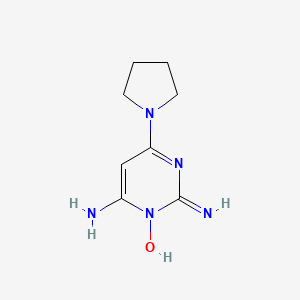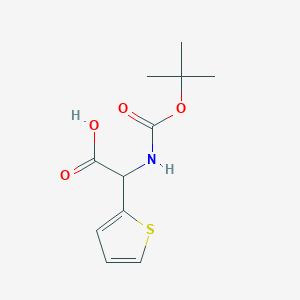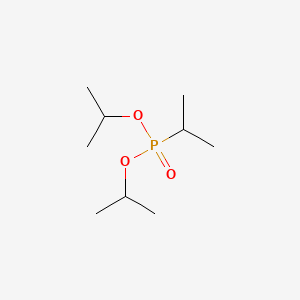
N,N-Dimethyl-2-piperidinecarboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-Dimethyl-2-piperidinecarboxamide hydrochloride” is a chemical compound with the CAS Number: 383425-11-4 . It has a molecular weight of 192.69 and its IUPAC name is N,N-dimethylpiperidine-2-carboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for “N,N-Dimethyl-2-piperidinecarboxamide hydrochloride” is 1S/C8H16N2O.ClH/c1-10(2)8(11)7-5-3-4-6-9-7;/h7,9H,3-6H2,1-2H3;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “N,N-Dimethyl-2-piperidinecarboxamide hydrochloride” are not available, piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships
N,N-Dimethyl-2-piperidinecarboxamide hydrochloride and its analogues have been extensively studied for their potential pharmacological applications. For instance, analogues based on 2-piperidinecarboxylic acid have been synthesized and evaluated for anticonvulsant activity. The structural modifications in these compounds, such as the introduction of various substituents on the aromatic ring or modifications to the piperidine ring, have shown to influence their activity in the maximal electroshock seizure (MES) test in mice, indicating their potential in developing treatments for tonic-clonic and partial seizures (Ho, Crider, & Stables, 2001).
Antiallergy Activity
Another research direction involves the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives, evaluated for their antiallergy activity. Although these derivatives demonstrated activity in the passive foot anaphylaxis (PFA) assay, a model for detecting compounds with antiallergic properties, they did not exhibit significant activity in the guinea pig anaphylaxis (GPA) assay at tested concentrations (Walsh et al., 1990).
Chromatographic Behavior Studies
The compound has also been involved in studies related to chromatographic behavior, such as the examination of N,N-Dimethyl-(2-N,N-dimethylamino-3-methylpyridyl) carbamate hydrochloride (aminostigmine) and its interaction with other compounds in chromatographic systems. This type of research is crucial for developing analytical methods for drug quantification and understanding drug interactions (Bobrov, Van'kova, & Sul'din, 2000).
Opioid Receptor Studies
Additionally, derivatives of N,N-Dimethyl-2-piperidinecarboxamide have been explored for their interaction with opioid receptors. For example, compounds like ADL5859 and ADL5747, which are novel δ-opioid agonists, have shown promising analgesic and antidepressive effects in animal models, suggesting potential applications in chronic pain treatment (Nozaki et al., 2012).
Anti-acetylcholinesterase Activity
Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has revealed significant anti-acetylcholinesterase (anti-AChE) activity, which is crucial for developing treatments for conditions like Alzheimer's disease. Modifications to the benzamide moiety have led to substantial increases in activity, highlighting the compound's potential in therapeutic applications (Sugimoto et al., 1990).
Safety And Hazards
Propriétés
IUPAC Name |
N,N-dimethylpiperidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-5-3-4-6-9-7;/h7,9H,3-6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNVOIVIJWGHON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2-piperidinecarboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)
